Structural Distinction: Discovery of a Novel Polymorph with Distinct Crystal Packing (Polymorph II vs. Polymorph I)
In a 2024 study, a second polymorph (Polymorph II) of tert-butyl (2-aminophenyl)carbamate was identified and compared to the known Polymorph I (CSD Refcode: TUGMIT). The new polymorph exhibits a different space group (P2₁/n) and asymmetric unit (Zʹ = 2) compared to Polymorph I (P2₁, Zʹ = 1). This leads to a different hydrogen bonding network and crystal packing arrangement [1]. While both forms share the same chemical structure, the new polymorph's distinct π···H interactions and conformational variation offer different solid-state properties, which is critical for formulation and process development [1][2].
| Evidence Dimension | Crystal Structure (Polymorph Form) |
|---|---|
| Target Compound Data | Polymorph II: Space group P2₁/n, Zʹ = 2, monoclinic, centrosymmetric |
| Comparator Or Baseline | Polymorph I (Singh et al., 2014): Space group P2₁, Zʹ = 1, monoclinic, non-centrosymmetric |
| Quantified Difference | Different space group symmetry (P2₁/n vs P2₁), different number of molecules in asymmetric unit (Zʹ = 2 vs 1), distinct intermolecular interactions and packing |
| Conditions | Single-crystal X-ray diffraction; crystals grown from slow evaporation of solvent |
Why This Matters
The existence of multiple polymorphs directly impacts procurement for pharmaceutical development, as different solid forms can exhibit different solubility, stability, and bioavailability profiles, requiring specific sourcing and handling protocols.
- [1] Potter ZE, Hill MT, Sellars JD, Waddell PG. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Journal of Chemical Crystallography. 2024;54(4):285-290. View Source
- [2] Potter ZE, Hill MT, Sellars JD, Waddell PG. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. Paperity. 2024. View Source
